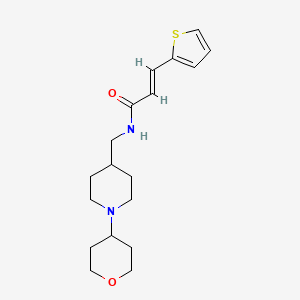

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a structurally complex molecule featuring:

- A thiophen-2-yl acrylamide backbone, which contributes to π-π stacking interactions and electronic properties.

- This scaffold is prevalent in medicinal chemistry for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name |

(E)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c21-18(4-3-17-2-1-13-23-17)19-14-15-5-9-20(10-6-15)16-7-11-22-12-8-16/h1-4,13,15-16H,5-12,14H2,(H,19,21)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKSJLFRLMGTGO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the CYP1A1 enzyme . This enzyme is part of the cytochrome P450 superfamily of enzymes, which are responsible for eliminating toxins from the body and metabolizing drugs.

Mode of Action

The compound acts by inhibiting the CYP1A1 enzyme . This inhibition leads to an increase in the levels of endogenous aryl hydrocarbon receptor (AHR) agonists, as their clearance is dependent on the CYP1 enzyme. The increased levels of AHR agonists result in the activation of the AHR.

Biological Activity

(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structure and potential pharmacological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a tetrahydropyran moiety, and a thiophene group attached to an acrylamide backbone. Its molecular formula is with a molecular weight of 318.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.4 g/mol |

| Chemical Structure | [Structure Image] |

Target Receptors

The primary biological target for this compound is believed to be the κ-opioid receptor (KOR) . As a selective antagonist at KOR, it may influence biochemical pathways related to pain perception, mood regulation, and stress response.

Biochemical Pathways

The antagonistic action on KOR can lead to significant effects in various physiological processes:

- Pain modulation : KOR antagonists are known to alter pain signaling pathways.

- Mood regulation : The modulation of KOR can affect emotional states and stress responses.

Pharmacokinetics

Preliminary studies indicate that this compound exhibits favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This suggests potential for effective bioavailability and therapeutic application.

Anticancer Potential

Research into similar compounds has indicated that structures containing thiophene and acrylamide motifs often exhibit significant anticancer properties. For instance, compounds with similar configurations have shown cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (T47D) .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Compounds with thiophene rings have been associated with antibacterial and antifungal activities due to their ability to interact with microbial enzymes or membranes .

Case Studies

- Anticancer Activity : A study evaluated the effects of related compounds on A549 lung carcinoma cells, showing that modifications in the thiophene moiety significantly enhanced antiproliferative activity .

- Antimicrobial Effects : In vitro tests demonstrated that compounds similar in structure exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound 5112 ()

- Structure : (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide.

- Key Differences :

- Contains a 4-nitrophenyl group (strong electron-withdrawing) instead of the tetrahydro-pyran-piperidine system.

- Propylamine substituent vs. the target compound’s bicyclic amine.

- Implications : The nitro group may enhance electrophilic reactivity but reduce metabolic stability compared to the target compound’s oxygen-rich tetrahydro-pyran .

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide ()

- Structure: Features a cyano group and pyrazole-thiophene hybrid.

- Pyrazole ring introduces additional nitrogen-based interactions.

- Synthesis : X-ray crystallography confirms planar acrylamide geometry, suggesting stronger intermolecular stacking than the target compound’s flexible piperidine-pyran system .

N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (, Example 14)

- Structure : Shares the tetrahydro-2H-pyran-4-amine core but linked via a cyclopentyl-carbonyliperidine group.

- Key Differences :

Molecular and Physicochemical Properties

- The target compound’s tetrahydro-pyran-piperidine system likely improves blood-brain barrier penetration compared to Example 14’s cyclopentyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.